molecular formula C8H17NO8 B013544 3-Deoxy-D-manno-2-octulosonic acid ammonium salt CAS No. 103404-70-2

3-Deoxy-D-manno-2-octulosonic acid ammonium salt

Cat. No.: B013544
CAS No.: 103404-70-2
M. Wt: 255.22 g/mol
InChI Key: UDJBBKGYARWWNJ-UHFFFAOYSA-N
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Description

3-Deoxy-D-manno-2-octulosonic acid ammonium salt is a ketosidic component found in all lipopolysaccharides of Gram-negative bacteria. It has also been identified in several acidic exopolysaccharides (K-antigens) . This compound plays a crucial role in the structure and function of bacterial cell walls, making it a significant target for research in microbiology and biochemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Keto-3-deoxyoctonate ammonium salt is a sialic acid that is a component of bacterial lipopolysaccharides . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with CMP-KDO synthetase, an enzyme involved in the biosynthesis of bacterial cell-wall components . This interaction is critical for the development of new therapeutic agents targeting bacterial infections . The compound’s role in these biochemical reactions highlights its importance in understanding bacterial physiology and developing new antibiotics.

Cellular Effects

2-Keto-3-deoxyoctonate ammonium salt influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence in bacterial lipopolysaccharides suggests that it plays a role in the structural integrity and function of bacterial cell walls . This interaction can impact the overall physiology of bacterial cells, making it a potential target for antibiotic development .

Molecular Mechanism

The molecular mechanism of 2-Keto-3-deoxyoctonate ammonium salt involves its binding interactions with biomolecules. It acts as an inhibitor of CMP-KDO synthetase, which is crucial for the biosynthesis of bacterial cell-wall components . This inhibition can disrupt the synthesis of lipopolysaccharides, leading to potential antibacterial effects . Additionally, the compound may influence gene expression and enzyme activity, further affecting bacterial physiology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Keto-3-deoxyoctonate ammonium salt can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as at -20°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained antibacterial activity .

Dosage Effects in Animal Models

The effects of 2-Keto-3-deoxyoctonate ammonium salt vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial antibacterial effects without significant toxicity . At higher doses, toxic or adverse effects may be observed . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications of this compound .

Metabolic Pathways

2-Keto-3-deoxyoctonate ammonium salt is involved in metabolic pathways related to bacterial lipopolysaccharide synthesis . It interacts with enzymes such as CMP-KDO synthetase, which plays a critical role in the biosynthesis of bacterial cell-wall components . These interactions can affect metabolic flux and metabolite levels, influencing the overall physiology of bacterial cells .

Transport and Distribution

Within cells and tissues, 2-Keto-3-deoxyoctonate ammonium salt is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation within bacterial cells . Understanding the transport and distribution mechanisms is essential for developing targeted antibacterial therapies .

Subcellular Localization

The subcellular localization of 2-Keto-3-deoxyoctonate ammonium salt is primarily within the bacterial cell wall . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in bacterial physiology .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-D-manno-2-octulosonic acid ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

  • 2-Keto-3-deoxyoctonate ammonium salt
  • 3-Deoxy-D-manno-2-octulosonate-8-phosphate

Comparison: 3-Deoxy-D-manno-2-octulosonic acid ammonium salt is unique due to its specific role in the structure of bacterial lipopolysaccharides. While similar compounds like 2-Keto-3-deoxyoctonate ammonium salt and 3-Deoxy-D-manno-2-octulosonate-8-phosphate share structural similarities, they differ in their specific functions and applications .

Properties

IUPAC Name

azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJBBKGYARWWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553875
Record name 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-70-2
Record name 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 2
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
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3-Deoxy-D-manno-2-octulosonic acid ammonium salt
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3-Deoxy-D-manno-2-octulosonic acid ammonium salt
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3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 6
3-Deoxy-D-manno-2-octulosonic acid ammonium salt

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